molecular formula C23H19N3O2 B609879 PDE10A-IN-8 CAS No. 1354404-30-0

PDE10A-IN-8

Cat. No. B609879
M. Wt: 369.424
InChI Key: OUKKASCLDKRILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDE10A-IN-8 is a potent PDE10A inhibitor.

Scientific Research Applications

Chemoproteomic Profile of PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) plays a critical role in regulating cAMP and cGMP levels, impacting basal ganglia diseases like schizophrenia, Parkinson's disease, and Huntington's disease. The study by Schülke et al. (2014) utilized various chemical biology probes based on the clinical PDE10A inhibitor MP-10 to assess its chemoproteomic profile. This approach highlighted the exquisite selectivity of MP-10 for PDE10A, with minimal off-target binding in both rodent and human tissue, underscoring its potential for targeted therapeutic applications in basal ganglia disorders (Schülke et al., 2014).

PET Imaging with PDE10A Radiotracers

Barret et al. (2014) explored two novel PDE10A radiotracers, 18F-MNI-654 and 18F-MNI-659, in human subjects. These radiotracers were evaluated for their potential in PET imaging to study PDE10A's role in neuropsychiatric disorders. The study found that both tracers were metabolized similarly, and 18F-MNI-659, in particular, showed promise for noninvasive quantification, with favorable dosimetry for human use (Barret et al., 2014).

PDE10A in Oncology: Ovarian Cancer

A study by da Silva et al. (2015) investigated PDE10A's role in ovarian cancer, a novel direction for this enzyme's research applications. They found that PDE10A is overexpressed in ovarian cancer cells compared to normal cells. Inhibition of PDE10A suppressed tumor growth, suggesting its potential as a therapeutic target in ovarian cancer (da Silva et al., 2015).

Role in Energy Homeostasis and Obesity

Nawrocki et al. (2013) demonstrated a novel role for PDE10A in energy homeostasis. In their study, PDE10A-deficient mice were resistant to diet-induced obesity and insulin resistance, suggesting that PDE10A inhibitors might offer new therapeutic avenues for metabolic disorders like obesity and diabetes (Nawrocki et al., 2013).

properties

CAS RN

1354404-30-0

Product Name

PDE10A-IN-8

Molecular Formula

C23H19N3O2

Molecular Weight

369.424

IUPAC Name

N-Methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide

InChI

InChI=1S/C23H19N3O2/c1-26(23(27)18-12-14-24-15-13-18)20-8-10-21(11-9-20)28-16-19-7-6-17-4-2-3-5-22(17)25-19/h2-15H,16H2,1H3

InChI Key

OUKKASCLDKRILK-UHFFFAOYSA-N

SMILES

O=C(N(C)C1=CC=C(OCC2=NC3=CC=CC=C3C=C2)C=C1)C4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PDE10A-IN-8;  PDE10A-IN8;  PDE10A-IN 8.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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